Physicochemical Descriptor Divergence: CAS 54871-42-0 vs. Clobazam
The target compound exhibits markedly different calculated physicochemical properties compared to clobazam, the only clinically approved 1,5-benzodiazepine-2,4-dione. CAS 54871-42-0 has a higher topological polar surface area (TPSA 65.36 Ų versus clobazam ~40.62 Ų) and one additional hydrogen-bond donor (HBD 1 versus 0), reflecting the presence of the two unsubstituted lactam NH groups and the basic diethylaminoethyl side chain [1]. Its clogP of 2.18 is lower than clobazam's reported logP range of 2.12–3.37, indicating reduced lipophilicity despite the higher molecular weight (315.42 versus 300.74 g/mol) [1][2]. These descriptor differences place the compound in a distinct region of CNS MPO (Multiparameter Optimization) chemical space relative to clobazam, with implications for passive permeability, solubility, and off-target promiscuity [1].
| Evidence Dimension | Calculated physicochemical descriptors (MW, clogP, TPSA, HBD, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW 315.42 g/mol; clogP 2.18; TPSA 65.36 Ų; HBD 1; HBA 5; RB 5 |
| Comparator Or Baseline | Clobazam: MW 300.74 g/mol; clogP 2.12–3.37 (range from multiple sources); TPSA 40.62 Ų; HBD 0; HBA 2; RB 2 |
| Quantified Difference | ΔMW +14.68 g/mol; ΔclogP −0.94 to −1.19 (lower); ΔTPSA +24.74 Ų (+61%); ΔHBD +1 |
| Conditions | Computed values: ECBD descriptors for CAS 54871-42-0; clobazam descriptors from Pitools NIPER, Sielc, and KEGG DRUG databases |
Why This Matters
A 61% higher TPSA and the presence of a hydrogen-bond donor predict a different CNS penetration and off-target binding profile relative to clobazam, making the compound an unsuitable functional substitute in experiments designed for clobazam-like pharmacology.
- [1] ECBD (European Chemical Biology Database). EOS75061 – Basic Properties: Formula C₁₈H₂₅N₃O₂, MW 315.42, clogP 2.18, TPSA 65.36, HBD 1, HBA 5, Rotatable Bonds 5. GPR35 antagonism assay: inactive. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Pitools NIPER. InAADR: Drug-Protein-ADRs database – Clobazam: Molecular Weight 300.745, LogP 3.3712, TPSA 40.62, HBD 0, HBA 2. Also Sielc: Clobazam LogP 2.12; KEGG DRUG: Clobazam MW 300.74. Multiple database entries accessed 2026-05-10. View Source
